molecular formula C13H12BrN3O B7771632 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B7771632
M. Wt: 306.16 g/mol
InChI Key: YPKPALCIKSCIRO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is a high-purity, brominated small-molecule compound featuring a urea core. This structure is of significant interest in medicinal chemistry research for the development of novel biologically active molecules. The core urea scaffold is a privileged structure in drug discovery, and this compound serves as a valuable building block for synthesizing and optimizing new chemical entities. Its molecular framework is structurally similar to compounds reported in preclinical research for their neuropsychotropic potential. Specifically, studies on related 1-(4-bromophenyl)-substituted benzimidazole derivatives have shown promising antidepressant and analgesic activities in vivo . Furthermore, the 4-bromophenyl-urea motif is a key structural feature found in potent, irreversible inhibitors of the enzyme myeloperoxidase (MPO) . MPO is a key driver of oxidative stress in many inflammatory diseases, making this compound a relevant intermediate for research in cardiovascular and chronic inflammatory conditions . Researchers can utilize this compound to explore its mechanism of action and develop new tools for studying kinase pathways . This product is intended for use by qualified researchers in chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPALCIKSCIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Carbodiimide-Mediated Synthesis

An alternative approach employs carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) to activate carboxylic acid derivatives for urea formation. While less common for this specific compound, the method is valuable for sterically hindered substrates.

Procedure

  • Intermediate Formation: 4-Bromobenzoic acid reacts with DCC to form an O-acylisourea intermediate.

  • Amine Addition: Pyridin-3-ylmethylamine displaces the DCC moiety, yielding the target urea.

Limitations

  • Requires anhydrous conditions to prevent hydrolysis of the intermediate.

  • Lower yields (60–70%) compared to the isocyanate route due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe the use of continuous flow systems to enhance scalability and reproducibility. Key advantages include:

  • Precise Temperature Control: Mitigates exothermic side reactions.

  • Automated Purification: In-line liquid-liquid extraction removes byproducts efficiently.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time12–24 h2–4 h
Yield75–85%88–92%
Purity85–90%95–98%
Byproduct Formation5–10%<2%

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oligomerization: Excess isocyanate leads to trimerization into isocyanurates, detectable via FT-IR (loss of NCO stretch at ~2270 cm⁻¹).

  • Hydrolysis: Moisture induces urea decomposition to amines and CO₂, necessitating strict anhydrous conditions.

Mitigation Strategies

  • Molecular Sieves: 3Å sieves reduce water content in solvents to <50 ppm.

  • Inert Atmosphere: Nitrogen or argon blankets prevent oxidative degradation.

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.52 (s, 1H, pyridine-H)

  • δ 7.72 (d, J = 8.4 Hz, 2H, bromophenyl-H)

  • δ 4.38 (s, 2H, CH₂)

IR (KBr):

  • 3320 cm⁻¹ (N-H stretch)

  • 1645 cm⁻¹ (C=O stretch)

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring enables nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Suzuki-Miyaura Cross-Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. A study demonstrated that 4-bromophenyl urea analogs react with boronic acids (e.g., 4-fluorophenylboronic acid) to form 4-arylphenyl derivatives in moderate-to-good yields (30–78%) .

Boronic AcidProduct Yield (%)Conditions
4-Fluorophenyl78Pd(PPh₃)₄, dioxane/H₂O, 80°C
4-Methoxyphenyl65Pd(PPh₃)₄, dioxane/H₂O, 80°C
Thiophen-2-yl52Pd(PPh₃)₄, dioxane/H₂O, 80°C

This reaction retains the urea backbone while introducing structural diversity for drug discovery .

Urea Functional Group Reactivity

The urea moiety participates in hydrogen bonding and undergoes specific transformations:

  • Hydrolysis : Under acidic or basic conditions, the urea linkage can hydrolyze to form 4-bromoaniline and pyridin-3-ylmethylamine derivatives.

  • Alkylation/Acylation : The NH groups react with alkyl halides or acyl chlorides. For instance, treatment with methyl iodide forms N-methylated derivatives, altering hydrogen-bonding capacity .

Oxidation and Reduction

  • Pyridine Ring Oxidation : The pyridin-3-ylmethyl group can be oxidized to pyridine N-oxide using mCPBA (meta-chloroperbenzoic acid), enhancing polarity without disrupting the urea linkage .

  • Bromophenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the bromine atom to hydrogen, yielding 1-phenyl-3-(pyridin-3-ylmethyl)urea .

Complexation and Biological Interactions

The compound’s structure facilitates interactions with biological targets:

  • Metal Coordination : The pyridine nitrogen can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity .

  • Enzyme Inhibition : Urea derivatives inhibit enzymes like soluble epoxide hydrolase (sEH) by mimicking transition states, with IC₅₀ values in the micromolar range .

Comparative Reactivity with Analogues

Substituent effects on reactivity were explored through DFT calculations :

CompoundSubstituentHOMO (eV)LUMO (eV)Reactivity Index (ω)
4-Bromo-Br-6.32-1.893.45
4-Fluoro-F-6.15-1.753.12
4-Methoxy-OCH₃-5.98-1.622.87

Electron-withdrawing groups (e.g., Br) increase electrophilicity, enhancing NAS reactivity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the urea bond, forming 4-bromophenyl isocyanate and pyridin-3-ylmethylamine.

  • Thermal Stability : Decomposes above 200°C via retro-urea reaction, confirmed by TGA-DSC analysis.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes .

Biology

The compound has garnered attention for its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of various pathogens and cancer cell lines. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis and several cancer cell lines, suggesting its potential in drug development .

Table 1: Anticancer Activity Against Different Cell Lines

Cancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.570.085.0
OVCAR-4 (Ovarian Cancer)28.780.090.0

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Medicine

In medicinal chemistry, ongoing research explores the compound's potential as a pharmaceutical intermediate for developing new drugs. Its ability to form hydrogen bonds makes it suitable for interactions with biological targets, enhancing its therapeutic profile .

Case Studies and Research Findings

Several notable studies have highlighted the compound's applications:

  • Antimicrobial Screening : High-throughput screening demonstrated that derivatives of urea compounds, including this one, exhibited significant activity against Mycobacterium tuberculosis, indicating potential applications in treating resistant bacterial infections .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the bromophenyl and pyridinyl groups can enhance biological activity while improving pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group and pyridinylmethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituents on the phenyl ring and the choice of heterocyclic groups significantly influence the physicochemical and biological properties of urea derivatives. Below is a comparative analysis with key analogs:

Key Observations:
  • Substituent Effects: The 4-bromophenyl group is a common feature in compounds with reported enzyme inhibition (e.g., IDO1 inhibition in ). Pyridin-3-ylmethyl vs. Benzyl Groups: Pyridine rings (as in the target compound) introduce nitrogen atoms that may enhance hydrogen bonding or π-π stacking compared to purely aromatic benzyl groups (e.g., 2-chlorobenzyl in ) . Piperazine Sulfonyl (Compound 29): This substituent improves solubility and may enhance target engagement, as seen in kinase inhibitors .
  • Synthetic Efficiency :

    • Yields for urea derivatives vary widely (48–93%), influenced by substituent complexity. The target compound’s simpler structure may allow higher synthetic efficiency, though direct data are unavailable.

Crystallographic and Molecular Insights

  • Crystal Structure : The trans arrangement of substituents across the urea bond (as in and ) optimizes hydrogen-bonding networks. The target compound’s pyridin-3-ylmethyl group may adopt a similar conformation, facilitating interactions with biological targets .
  • Thermal Stability : Melting points of analogs range from 84°C to 190°C (), correlating with substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to fall within this range.

Biological Activity

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a urea functional group , which is crucial for its interaction with biological targets. The presence of a bromophenyl group enhances lipophilicity, potentially influencing its biological interactions. The general synthesis can be represented as follows:

4 Bromophenyl Isocyanate+Pyridin 3 ylmethylamine1 4 Bromophenyl 3 pyridin 3 ylmethyl urea\text{4 Bromophenyl Isocyanate}+\text{Pyridin 3 ylmethylamine}\rightarrow \text{1 4 Bromophenyl 3 pyridin 3 ylmethyl urea}

Antimicrobial Activity

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.005 mg/mLComplete growth inhibition
Escherichia coli0.01 mg/mLSignificant growth reduction
Pseudomonas aeruginosa0.02 mg/mLModerate inhibition

The compound's effectiveness is attributed to its halogen substituents, which enhance binding affinity to bacterial targets .

Anticancer Activity

Research indicates that 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea has notable anticancer properties, particularly against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.570.085.0
OVCAR-4 (Ovarian Cancer)28.780.090.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea exerts its biological effects involves interactions with specific molecular targets within cells. The urea moiety is known to form hydrogen bonds with enzyme active sites or receptor binding sites, leading to inhibition or activation of critical biological pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

  • Antibacterial Screening : A high-throughput screening study demonstrated that derivatives of urea compounds, including this one, showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial infections .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the bromophenyl and pyridinyl groups can enhance biological activity while improving pharmacokinetic properties .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea with high purity?

Synthesis typically involves coupling substituted aryl isocyanates with aminopyridine derivatives under anhydrous conditions. To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables like reaction time (8–24 hrs) and stoichiometric ratios (1:1 to 1:1.2). Post-synthesis, purify the compound using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Validate the structure using:

  • NMR : Compare aromatic proton signals (δ 7.2–8.5 ppm for pyridine and bromophenyl groups) and urea NH protons (δ 5.5–6.5 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 330.1) with ESI-MS.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea moiety, as seen in analogous compounds like 1-(2,6-dichlorophenyl)-3-(3-pyridinyl)urea .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use dose-response assays (e.g., MTT for cytotoxicity) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 0.1–100 µM. Include positive controls (e.g., cisplatin) and assess IC₅₀ values. For enzyme inhibition, employ fluorescence-based kinase or protease assays, comparing activity to known inhibitors like staurosporine .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical calculations to predict binding affinities to targets like tyrosine kinases. For example, dock the compound into the ATP-binding pocket of EGFR (PDB: 1M17) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong interaction). Validate predictions with mutagenesis studies on key residues (e.g., Thr766) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromophenyl with methoxyphenyl) to isolate variables affecting activity .

Q. How can pharmacokinetic (PK) properties be assessed preclinically?

  • ADME profiling : Use Caco-2 cell monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS (t₁/₂ > 30 mins preferred).
  • Plasma protein binding : Measure unbound fraction using equilibrium dialysis .

Q. What approaches optimize selectivity to minimize off-target effects?

  • Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM.
  • Proteomics : Use SILAC labeling in cell lysates to identify non-target proteins with >2-fold binding affinity.
  • Covalent docking : Modify the urea scaffold to introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Analog synthesis : Replace substituents (e.g., bromine with chlorine, pyridine with quinoline) and test activity.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., 4-bromo increases potency by 1.5 log units).
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields (q² > 0.5 indicates predictive validity) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hr light exposure).
  • Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor purity .

Q. How can in vivo toxicity be evaluated during early-stage development?

  • Acute toxicity : Administer 50–200 mg/kg to rodents (OECD 423) and monitor mortality over 14 days.
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction).
  • Cardiotoxicity : Use hERG inhibition assays (IC₅₀ > 10 µM acceptable) .

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